Papa-apec
Description
Structure
2D Structure
Properties
CAS No. |
124190-27-8 |
|---|---|
Molecular Formula |
C33H42N10O6 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-[2-[[2-(4-aminophenyl)acetyl]amino]ethylamino]-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C33H42N10O6/c1-2-36-31(48)28-26(46)27(47)32(49-28)43-18-40-25-29(35)41-33(42-30(25)43)39-14-13-20-5-3-19(4-6-20)9-12-23(44)37-15-16-38-24(45)17-21-7-10-22(34)11-8-21/h3-8,10-11,18,26-28,32,46-47H,2,9,12-17,34H2,1H3,(H,36,48)(H,37,44)(H,38,45)(H3,35,39,41,42)/t26-,27+,28-,32+/m0/s1 |
InChI Key |
YACZPSXUHHLMLM-CKXMCULTSA-N |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCNC(=O)CC5=CC=C(C=C5)N)N)O)O |
Other CAS No. |
124190-27-8 |
Synonyms |
2-(4-(2-(2-((4-aminophenyl)methylcarbonylamino)ethylaminocarbonyl)ethyl)phenyl)ethylamino-5'-N-ethylcarboxamidoadenosine PAPA-APEC |
Origin of Product |
United States |
Synthetic Methodologies and Radiochemical Production of Papa Apec
Precursor Synthesis and Chemical Derivatization Pathways for PAPA-APEC
The synthesis of this compound is rooted in a "functionalized congener" approach, a strategy that involves the strategic incorporation of a chemically reactive chain at a site on the pharmacophore that does not significantly interfere with its biological activity. nih.govnih.govnih.govnih.gov
Functionalized Congener Design and Synthesis Strategies
The foundational structure for this compound is APEC (2-[4-[2-[[2-(2-aminoethyl)amino]carbonyl]ethyl]phenyl]ethylamino]-5′-N-ethylcarboxamidoadenosine), which serves as a prototypical amine functionalized congener. nih.govnih.govnih.gov APEC itself is derived from CGS21680 (2-(4-(2-carboxyethyl)phenylethylamino)-5′-N-ethylcarboxamidoadenosine), an A-selective adenosine (B11128) agonist. cuni.cznih.govnih.govnih.govnih.gov The initial step in this derivatization involves the esterification of the carboxylic group of CGS21680 to form a methyl ester. This ester is subsequently treated with ethylenediamine (B42938) to yield the amine congener, APEC. nih.govnih.govnih.gov APEC then acts as a versatile intermediate for further acylation reactions. nih.govnih.gov
Elaboration from Core Adenosine Agonist Structures
This compound is synthesized through the condensation of APEC with p-aminophenylacetic acid (PAPA). nih.gov This chemical transformation typically involves dissolving APEC in a solvent such as dimethylformamide or a 1:1 (v/v) mixture of isopropanol (B130326) and acetonitrile (B52724). An active ester, derived from p-aminophenylacetic acid, is then introduced to facilitate the acylation. nih.gov The progression of the reaction can be monitored using thin-layer chromatography (TLC), and upon completion, the product is precipitated by the addition of acetonitrile and ether. nih.gov This synthetic route yields this compound, specifically referred to as compound 6 in some research, which is designed with the necessary functional group for subsequent radioiodination. nih.govnih.govcapes.gov.br
Radioiodination Techniques for [125I]this compound
The production of [125I]this compound involves specific radioiodination techniques to incorporate the radioactive isotope, making it suitable for radioligand binding studies.
Electrophilic Iodination Procedures
The primary method employed for the radioiodination of this compound is electrophilic iodination, utilizing [125I]iodide. nih.govnih.govcapes.gov.br The Chloramine-T method is a commonly reported procedure for this process. nih.govnih.govpnas.org In a typical protocol, a solution of this compound (compound 6, 0.1 mg/mL) in methanol (B129727) is initially dried under a stream of nitrogen. The resulting residue is then dissolved in a 0.5 M sodium phosphate (B84403) buffer (pH 7.3). Subsequently, 1.5 mCi of [125I]NaI is added and thoroughly mixed. The reaction is initiated by the addition of 10 µL of an aqueous chloramine (B81541) T solution (1 mg/mL) and allowed to proceed for approximately 4 minutes with mixing. The reaction is then terminated by the addition of 10 µL of an aqueous sodium metabisulfite (B1197395) solution (2 mg/mL). nih.gov
Radiochemical Yield Optimization and Quality Control
The Chloramine-T method for radioiodination of this compound typically achieves a radiochemical yield of 70%. nih.gov The resulting [125I]this compound exhibits a high specific activity, approximately 2200 Ci/mmol. nih.gov
Quality control is crucial to ensure the purity and integrity of the radioligand. This involves identifying the radioactive product and separating it from unreacted starting materials and other radioactive impurities. Thin-layer chromatography (TLC) is utilized to distinguish between [125I]this compound (product, peak B) and recovered [125I]iodide. Ultraviolet (UV) absorption detection helps identify the major peak corresponding to unreacted compound 6 (peak A). nih.gov Furthermore, the biological quality of [125I]this compound is assessed by its specific binding to A adenosine receptors. It has been demonstrated to exhibit 60-80% specific binding to striatal A adenosine receptors in bovine brain, with a dissociation constant (K) of 1.5 nM. pnas.orgnih.govnih.gov This binding profile confirms its pharmacological activity and suitability as a radioligand.
Table 1: Radiochemical Characteristics of [125I]this compound
| Characteristic | Value | Method/Context |
| Radiochemical Yield | 70% | Chloramine-T method nih.gov |
| Specific Activity | ~2200 Ci/mmol | nih.gov |
| K (A receptor binding) | 1.5 nM | Bovine striatal membranes pnas.orgnih.govnih.gov |
| Specific Binding | 60-80% | Bovine striatal A adenosine receptors nih.gov |
Chromatographic Purification and Assessment of Radiochemical Purity
Following radioiodination, the purification of [125I]this compound is critical to isolate the pure radioligand from reaction byproducts and unreacted precursors. This is primarily achieved through reverse-phase high-pressure liquid chromatography (HPLC). nih.govnih.gov
The purification process typically employs a C μBondapak column. nih.govnih.gov The mobile phase consists of a mixture of methanol and 20 mM ammonium (B1175870) formate (B1220265) solution, maintained at a pH of 8.1. nih.gov A shallow concave gradient pattern is utilized, for instance, varying the methanol concentration from 60% at the start to 50% after 10 minutes, with the remaining portion being the ammonium formate solution. nih.gov The chromatography is performed at a flow rate of 1.0 mL/min, and detection is carried out using a UV detector set at 254 nm. nih.gov
The HPLC elution profile reveals distinct peaks, with the major ultraviolet-absorbing peak (Peak A) corresponding to the unreacted this compound (compound 6), and a separate radioactive peak (Peak B) representing the desired [125I]this compound. nih.gov Further assessment of radiochemical purity and identification of the peaks can be performed using TLC. For example, compound 6 has an R value of 0.11, while [125I]this compound has an R value of 0.23 when using a mobile phase of chloroform (B151607) + methanol + acetic acid (85:10:5 v/v/v). nih.gov While a small radioactive contaminant might be observed, it is distinguishable by a different R value (e.g., 0.36). nih.gov Critically, only the purified [125I]this compound fraction (Peak B) demonstrates specific binding and the expected pharmacological properties for A receptors. nih.gov In some instances, an additional purification step, such as preparative TLC (silica, chloroform + methanol + acetic acid, 70:25:5 v/v), may be necessary to achieve the desired purity. nih.gov
Table 2: Chromatographic Purification Parameters for [125I]this compound
| Parameter | Detail |
| Column Type | C μBondapak |
| Mobile Phase | Methanol and 20 mM ammonium formate (pH 8.1) |
| Gradient | Shallow concave (e.g., 60% methanol to 50% methanol over 10 min) |
| Flow Rate | 1.0 mL/min |
| UV Detection | 254 nm |
| TLC R (this compound) | 0.11 (chloroform + methanol + acetic acid, 85:10:5 v/v/v) |
| TLC R ([125I]this compound) | 0.23 (chloroform + methanol + acetic acid, 85:10:5 v/v/v) |
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable technique for the purification of [125I]this compound due to its excellent resolution capabilities for separating closely related compounds sigmaaldrich.comjst.go.jp. In the context of [125I]this compound synthesis, RP-HPLC is employed to purify the radioiodinated product from unreacted precursors and other radioactive contaminants sigmaaldrich.com.
The HPLC elution profile for the synthesis of [125I]this compound typically shows distinct peaks. For instance, a major ultraviolet absorbing peak (Peak A) corresponds to the unreacted precursor, compound 6. The desired product, [125I]this compound, elutes as a separate radioactive peak (Peak B). Another radioactive peak observed corresponds to recovered [125I]iodide, a common byproduct or unreacted starting material in radioiodination reactions sigmaaldrich.com. The purification by RP-HPLC ensures that the final [125I]this compound product maintains its high specific activity and is free from impurities that could interfere with subsequent biological studies sigmaaldrich.com.
Thin Layer Chromatography (TLC) for Product Identification and Purity Verification
Thin Layer Chromatography (TLC) serves as a rapid and effective method for the identification and purity verification of [125I]this compound. The technique utilizes silica (B1680970) plates as the stationary phase sigmaaldrich.com.
For the separation and identification of [125I]this compound and its related compounds, a mobile phase consisting of a chloroform, methanol, and acetic acid mixture in a ratio of 85:10:5 v/v/v is typically used sigmaaldrich.com. Under these conditions, the unreacted precursor, compound 6, exhibits an R_f value of 0.11, while the product, [125I]this compound, shows an R_f value of 0.23 sigmaaldrich.com. A minor radioactive contaminant, if present, can be distinguished by a different R_f value, such as 0.36 sigmaaldrich.com.
Purity verification through TLC is crucial. After chromatographic separation, only the radioactive fraction corresponding to [125I]this compound (Peak B from HPLC) is expected to display specific binding and appropriate A2A receptor pharmacology, confirming its identity and functional integrity sigmaaldrich.com.
Pharmacological Characterization of Papa Apec at Adenosine Receptors
Receptor Binding Affinity and Equilibrium Dissociation Constant (Kd) Determination
Saturation Binding Analysis in Membrane Preparations
Specific binding of [125I]PAPA-APEC to adenosine (B11128) receptors is saturable and reversible, indicating a finite number of binding sites and the ability of the ligand to dissociate from the receptor. psu.eduphysiology.org Saturation binding analysis in membrane preparations has revealed a single class of binding sites for this compound. psu.eduphysiology.org
In porcine coronary artery endothelial cell (PCAEC) membranes, [125I]this compound demonstrated an equilibrium dissociation constant (Kd) of 1.17 ± 0.035 nM, with a maximal number of binding sites (Bmax) determined to be 240 fmol/mg protein. psu.eduphysiology.org Similarly, in bovine striatal membranes, [125I]this compound binds with a high affinity, exhibiting a Kd value of 1.5 nM. nih.govnih.govnih.gov In human striatal A2 receptors, a Kd of 17.8 ± 1.1 nM and a Bmax of 313 ± 10 fmol/mg were reported. researchgate.net
The binding parameters are summarized in the table below:
| Membrane Preparation | Kd (nM) | Bmax (fmol/mg protein) | Citation |
| Porcine Coronary Artery Endothelial Cells (PCAEC) | 1.17 ± 0.035 | 240 | psu.eduphysiology.org |
| Bovine Striatal Membranes | 1.5 | 222 ± 95 (with CPA) | nih.govnih.govnih.govpnas.org |
| Human Striatal A2 Receptors | 17.8 ± 1.1 | 313 ± 10 | researchgate.net |
Tissue and Species-Specific Binding Characteristics
This compound has been instrumental in characterizing adenosine receptors across various tissues and species, highlighting differences in binding characteristics. Research has utilized this compound to study A2A receptors in porcine coronary artery endothelial cells (PCAEC) and human coronary artery endothelial cells (HCAEC). psu.eduphysiology.org Furthermore, its application extends to bovine brain and striatal membranes, as well as human striatal tissues. nih.govnih.govnih.govresearchgate.netpnas.org
The observed Kd values for this compound vary depending on the tissue and species. For instance, the Kd is 1.17 nM in PCAEC membranes psu.eduphysiology.org, while it is 1.5 nM in bovine striatal membranes nih.govnih.gov. A higher Kd of 17.8 nM was reported for human striatal A2 receptors, suggesting potential species or tissue-specific variations in receptor affinity. researchgate.net
Subtype Selectivity Profiling of this compound
Differential Binding to A2A Versus A1 Adenosine Receptors
[125I]this compound is recognized as a selective radioligand for the A2A adenosine receptor subtype. sigmaaldrich.compsu.edupnas.org Its selectivity has been demonstrated through competitive binding studies. In bovine striatal membranes, which contain both A1 and A2 receptors, the binding parameters of [125I]this compound remained statistically identical whether the A1 receptor-selective antagonist N6-cyclopentyladenosine (CPA) was present or absent. pnas.org This finding strongly indicates that this compound predominantly binds to A2 receptors, with negligible interaction with A1 receptors. pnas.org
Further evidence of its A2 selectivity comes from competitive binding experiments where this compound, at concentrations up to 1000 nM, failed to compete for the binding of an A1-selective radioligand, [3H]-xanthine amine congener. pnas.org
Quantitative Assessment of A2A Adenosine Receptor Selectivity
Quantitative assessments have established this compound as a highly selective compound for the A2 receptor. It exhibits at least 500-fold selectivity for the A2 receptor over the A1 receptor. pnas.org This high degree of selectivity makes this compound a valuable tool for specifically probing A2A receptor populations without significant interference from A1 receptors. sigmaaldrich.com The parent compound, APEC, from which this compound is derived, is also known to be a selective agonist at A2a adenosine receptors. nih.gov
Functional Agonist Activity and Signal Transduction Coupling
This compound functions as a high-affinity agonist for the A2-adenosine receptor, demonstrating full agonist activity. nih.gov Its interaction with A2 receptors leads to the activation of downstream signaling pathways, primarily involving the stimulation of adenylate cyclase and subsequent increase in cyclic AMP (cAMP) production. nih.govnih.gov
In adenylate cyclase assays conducted using human platelet membranes, this compound at a concentration of 1 µM induced a 43% increase in cAMP production. nih.gov This effect was comparable to that observed with 5'-N-ethylcarboxamidoadenosine (NECA), a well-established prototypic A2 receptor agonist, further supporting this compound's role as a potent A2 agonist. nih.gov
Studies in intact porcine coronary artery endothelial cells (PCAEC) also showed that adenosine agonists, including this compound, elicited a dose-dependent increase in cAMP accumulation, consistent with the activation of A2 adenosine receptors. psu.eduphysiology.org The observed effects on cAMP production were sensitive to selective adenosine receptor antagonists. For example, the effect of CGS-21680 on cAMP accumulation was significantly inhibited by the selective A2A antagonist ZM-241385, while NECA's effect was only partially inhibited, suggesting the involvement of both A2A and A2B receptors in mediating cAMP changes in these endothelial cells. psu.eduphysiology.org
The functional coupling of this compound to G proteins is evidenced by the guanine (B1146940) nucleotide-mediated decrease in its binding affinity. nih.govnih.gov The activation of G proteins by receptors is dependent on the presence of GTP and plays a crucial role in regulating effector systems such as adenylate cyclase. nih.gov Photoaffinity crosslinking experiments using [125I]this compound have successfully identified the A2 receptor binding subunit as a 45 kDa protein. nih.govnih.govnih.gov The incorporation of [125I]this compound into this polypeptide was inhibited by both agonists and antagonists with potencies consistent with A2 receptor pharmacology, and was also reduced in the presence of guanosine (B1672433) 5'-[β,γ-imido]triphosphate (Gpp(NH)p), further confirming its G protein-coupled receptor interaction. nih.gov
Adenylate Cyclase Activation and Cyclic AMP Production Studies
Studies investigating the effects of this compound on adenylate cyclase activation and subsequent cyclic AMP (cAMP) production have demonstrated its agonistic activity at adenosine A2 receptors. In experiments conducted using human platelet membranes, this compound was shown to induce a dose-dependent stimulation of cAMP production nih.gov. Specifically, a concentration of 1 µM this compound resulted in a 43% increase in cAMP production nih.gov. This observed increase in cAMP levels was comparable to the effect produced by 5'-N-ethylcarboxamidoadenosine (NECA), a well-established prototypic A2 receptor agonist nih.gov. These findings underscore this compound's ability to activate the adenylate cyclase pathway, a characteristic signaling mechanism of A2 adenosine receptors.
Table 1: Effect of this compound on cAMP Production in Human Platelet Membranes
| Compound | Concentration | Increase in cAMP Production | Reference |
| This compound | 1 µM | 43% | nih.gov |
| NECA | - | Essentially the same degree | nih.gov |
Guanine Nucleotide-Mediated Modulation of Agonist Binding
The binding of agonists to G protein-coupled receptors, such as adenosine receptors, is typically modulated by guanine nucleotides, reflecting the coupling of the receptor to its cognate G protein. Research into this compound's binding characteristics has revealed such modulation. The incorporation of 125I-labeled this compound into its target polypeptide, identified as the A2 receptor binding subunit, was observed to be decreased in the presence of 10⁻⁴ M guanosine 5'-[β,γ-imido]triphosphate (Gpp(NH)p) nih.gov. This reduction in binding affinity in the presence of a non-hydrolyzable GTP analog is a hallmark of agonist binding to receptors coupled to G proteins, indicating that this compound binds to a G protein-coupled state of the A2 receptor nih.gov.
Confirmation of Full Agonist Properties
The collective evidence from adenylate cyclase activation studies and guanine nucleotide-mediated binding modulation strongly supports the classification of this compound as a full A2 agonist nih.gov. The ability of this compound to stimulate cAMP production to a degree similar to that of NECA, a known full A2 agonist, directly demonstrates its intrinsic efficacy in activating the receptor-effector system nih.gov. Furthermore, the observed decrease in this compound binding in the presence of guanine nucleotides is consistent with its role as a full agonist, as guanine nucleotides typically reduce the affinity of full agonists for G protein-coupled receptors by promoting the dissociation of the G protein from the receptor nih.gov. These pharmacological characteristics confirm this compound's robust and complete activation of the A2 adenosine receptor.
Advanced Applications of Papa Apec in Adenosine Receptor Biology
Elucidation of Adenosine (B11128) Receptor Subunit Structure and Molecular Mass
PAPA-APEC has been instrumental in characterizing the molecular architecture of adenosine receptors, particularly the A2 subtype. This is primarily achieved through photoaffinity crosslinking methodologies combined with electrophoretic and autoradiographic analyses.
Photoaffinity Crosslinking Methodologies with [125I]this compound
[125I]this compound is a radiolabeled, high-affinity agonist that exhibits selectivity for the A2 adenosine receptor. wikipedia.orgzhanggroup.orgnih.gov Its chemical structure incorporates a p-aminophenylacetyl group, which is crucial for its function as a photoaffinity probe. wikipedia.org Under ultraviolet (UV) light, this group allows for the formation of a covalent bond with the receptor subunit, leading to irreversible binding. wikipedia.org This covalent linkage is essential for isolating and characterizing receptor subunits. wikipedia.org Early studies employed [125I]this compound in conjunction with heterobifunctional crosslinking agents, such as N-succinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH), to achieve covalent incorporation into the receptor. zhanggroup.orgwikipedia.org Subsequent developments introduced an azide (B81097) derivative, [125I]azido-PAPA-APEC, which functions as a direct photoaffinity probe and demonstrates an almost threefold higher efficiency of photoincorporation, simplifying the labeling process. nih.gov
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Autoradiographic Analysis
Following photoaffinity crosslinking and covalent incorporation of [125I]this compound, the radiolabeled receptor subunits are separated and analyzed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). zhanggroup.orgwikipedia.org This technique resolves proteins based on their molecular mass. After electrophoresis, the gel is subjected to autoradiography, a process that visualizes the specifically radiolabeled proteins, thereby revealing their apparent molecular weights. zhanggroup.orgwikipedia.org This approach allows for the precise identification and characterization of the receptor binding subunits. wikipedia.org
Comparative Analysis of A2A and A1 Adenosine Receptor Binding Subunits
Studies utilizing [125I]this compound have successfully identified the A2 adenosine receptor binding subunit as a protein with an apparent molecular mass of approximately 45 kDa (or 45,000 Daltons) in tissues such as bovine striatal membranes and human striatal tissues. zhanggroup.orgnih.govwikipedia.org Interestingly, in human striatal tissues, proteolytic cleavage of the 45 kDa subunit has been observed, yielding fragments of 43 kDa and 37 kDa, with the 37 kDa fragment often being predominant in the absence of proteolytic inhibitors.
In contrast, the A1 adenosine receptor binding subunit, identified through selective photoaffinity probes like [125I]PAPAXAC or [125I]N6-[2-(4-amino-3-iodophenyl)ethyl]-adenosine, consistently exhibits an apparent molecular mass of 38 kDa (or 38,000 Daltons). nih.govwikipedia.org This distinct difference in molecular weight clearly differentiates the A2 binding subunit from the A1 binding subunit. nih.govwikipedia.org Furthermore, research has demonstrated that the A2 binding subunit is a glycoprotein. nih.gov Western blot analysis has also corroborated these findings, showing immunoreactivity for A2A receptors at 45 kDa and A2B receptors at 36 kDa in human and porcine coronary artery endothelial cells.
Table 1: Apparent Molecular Masses of Adenosine Receptor Binding Subunits
| Receptor Subtype | Apparent Molecular Mass (kDa) | Tissue Source | Method | Reference |
| A2A | 45 | Bovine Striatum, Human Striatum | Photoaffinity crosslinking with [125I]this compound, SDS-PAGE, Autoradiography | zhanggroup.orgnih.govwikipedia.org |
| A1 | 38 | Bovine Striatum, DDT1 MF-2 Cells | Photoaffinity crosslinking with A1-selective probes, SDS-PAGE, Autoradiography | nih.govwikipedia.org |
| A2A | 45 | Human/Porcine Coronary Artery Endothelial Cells | Western Blot Analysis | |
| A2B | 36 | Human/Porcine Coronary Artery Endothelial Cells | Western Blot Analysis |
Competitive Radioligand Binding Assays for Ligand Characterization
Beyond structural elucidation, [125I]this compound is a valuable tool in competitive radioligand binding assays, which are crucial for characterizing the binding affinities and potencies of various adenosine receptor ligands.
Displacement of [125I]this compound by Unlabeled Agonists and Antagonists
[125I]this compound is highly suitable for competitive binding assays due to its reversible binding characteristics. wikipedia.org In these assays, unlabeled agonists and antagonists are introduced to compete with [125I]this compound for binding sites on the adenosine receptors. zhanggroup.org The specific binding of [125I]this compound is saturable and reversible, demonstrating its utility as a reliable radioligand.
[125I]this compound exhibits high selectivity for A2 receptors, with reported dissociation constant (Kd) values of approximately 1.5 nM in bovine brain membranes and 1.17 nM in porcine coronary artery endothelial cells. zhanggroup.org To ensure that the observed binding is specific to A2 receptors and to minimize any potential binding to A1 receptors, experiments are often conducted in the presence of a selective A1 antagonist, such as N6-cyclopentyladenosine (CPA), typically at a concentration of 50 nM. This approach effectively eliminates A1 receptor binding, confirming [125I]this compound's high selectivity for the A2 subtype, which has been shown to be at least 500-fold greater than for the A1 receptor.
The displacement of [125I]this compound by various ligands provides insights into their pharmacological potency. For A2 receptor agonists, a consistent potency order is observed, with 5'-N-ethylcarboxamidoadenosine (NECA) generally being more potent than (-)-N6-[(R)-1-methyl-2-phenylethyl]adenosine (R-PIA), which in turn is more potent than (+)-N6-[(S)-1-methyl-2-phenylethyl]adenosine (S-PIA). zhanggroup.org Furthermore, the binding of agonists to adenosine receptors is known to be modulated by guanine (B1146940) nucleotides. The presence of guanine nucleotides, such as GTP or guanosine (B1672433) 5'-[β,γ-imido]triphosphate (Gpp(NH)p), typically leads to a decrease in the affinity of agonists for the receptor and a reduction in total binding, which is characteristic of G-protein coupled receptors. zhanggroup.org
Determination of Inhibitory Concentration 50 (IC50) Values for Competing Ligands
The competitive binding assays allow for the determination of Inhibitory Concentration 50 (IC50) values for competing ligands. The IC50 represents the concentration of a competing ligand required to inhibit 50% of the specific binding of [125I]this compound. These values are derived from competition curves and serve as a quantitative measure of a ligand's potency in displacing the radioligand.
For example, in bovine brain membranes, NECA has been shown to displace [125I]this compound with an IC50 of 51 nM, while R-PIA exhibited an IC50 of 1290 nM. In another study using DDT1 MF-2 smooth muscle cells, NECA demonstrated a higher potency with an IC50 of 5.6 nM, compared to R-PIA with an IC50 of 351 nM. These findings underscore the differential affinities of various ligands for the A2 adenosine receptor and highlight the utility of [125I]this compound in precisely quantifying these interactions.
Table 2: Representative IC50 Values for Ligands Competing with [125I]this compound
| Competing Ligand | IC50 (nM) - Bovine Brain Membranes | IC50 (nM) - DDT1 MF-2 Smooth Muscle Cells |
| NECA | 51 | 5.6 |
| R-PIA | 1290 | 351 |
| S-PIA | 16,000 | Not specified in source |
| Theophylline | 31,600 | Not specified in source |
Investigation of Adenosine Receptor Regulation and Desensitization Mechanisms
The precise regulation of adenosine receptors, particularly the A2A subtype, is critical for maintaining cellular homeostasis and proper physiological function. Prolonged or intense exposure to agonists can lead to receptor desensitization, a process that reduces the receptor's responsiveness to subsequent stimulation. Understanding the mechanisms underlying this desensitization and other regulatory events is paramount for developing targeted therapeutic strategies. This compound, as a potent and selective A2A agonist and photoaffinity probe, has been instrumental in dissecting these complex regulatory pathways, offering insights into ligand-induced desensitization kinetics and the impact of proteolytic events on receptor binding and function. nih.govnih.govnih.gov
Ligand-Induced Receptor Desensitization Kinetics
Studies utilizing this compound have provided significant insights into the kinetics of A2A adenosine receptor desensitization following agonist exposure. Research in DDT1 MF-2 smooth muscle cells demonstrated that exposure to this compound caused a rapid desensitization of the A2A adenosine receptor. nih.gov This desensitization was characterized by a loss of the agonist's ability to stimulate adenylate cyclase activity, a key downstream effector of A2A receptor activation. The half-life (t1/2) for this desensitization was approximately 45 minutes. nih.gov
A notable characteristic of this desensitization observed with this compound was its homologous nature. This implies that the reduction in responsiveness was specific to the A2A receptor pathway, as the ability of other stimulatory agents, such as those acting via β-adrenoceptors or directly stimulating adenylate cyclase (e.g., fluoride (B91410) or forskolin), remained unaffected. nih.govnih.gov Furthermore, the desensitization did not lead to a reduction in the total number of receptors or alter the affinity of the remaining functional receptors for [125I]this compound. nih.gov This suggests that the desensitization mechanism primarily involves uncoupling of the receptor from its signaling machinery rather than receptor degradation or internalization that would reduce receptor density.
Table 1: Ligand-Induced Desensitization of A2A Adenosine Receptors by this compound
| Cell Line/Tissue | Ligand | Effect on Adenylate Cyclase Activity | Desensitization Kinetics (t1/2) | Impact on Receptor Number/Affinity | Nature of Desensitization | Reference |
| DDT1 MF-2 smooth muscle cells | This compound | Rapid loss of stimulation | ~45 minutes | No reduction in receptor number or affinity for [125I]this compound | Homologous (specific to A2A pathway) | nih.gov |
These findings underscore the dynamic regulatory mechanisms governing A2A adenosine receptor signaling and highlight this compound's utility in characterizing the temporal aspects of receptor desensitization.
Impact of Proteolytic Events on A2A Adenosine Receptor Binding and Function
This compound has been instrumental in identifying the molecular components of the A2A adenosine receptor and investigating how post-translational modifications, including potential proteolytic events, influence its binding and function. Through photoaffinity crosslinking studies, 125I-PAPA-APEC, in conjunction with heterobifunctional crosslinking agents like N-succinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH), allowed for the identification of the A2A receptor binding subunit. nih.gov These experiments revealed a single, specifically radiolabeled protein with an apparent molecular mass of 45 kDa on sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography. nih.gov This 45 kDa protein was confirmed to be the A2A receptor binding subunit, distinct from the A1 adenosine receptor binding subunit, which has an approximate molecular mass of 38 kDa. nih.govnih.gov
The specific incorporation of 125I-PAPA-APEC into this 45 kDa polypeptide was effectively blocked by known A2 receptor agonists and antagonists, demonstrating the pharmacological specificity of the labeling. nih.gov Furthermore, the binding of this compound to A2A receptors is sensitive to guanine nucleotides. The presence of guanosine 5'-[β,γ-imido]triphosphate (Gpp(NH)p), a non-hydrolyzable GTP analog, leads to a decrease in agonist binding. This guanine nucleotide-mediated shift in binding affinity is characteristic of G protein-coupled receptors and indicates that this compound acts as a full A2A agonist, promoting the receptor's coupling to G proteins. nih.govnih.gov
Structure Activity Relationship Sar Studies Enabled by Papa Apec Congeners
Impact of Distal Structural Changes on A2A Adenosine (B11128) Receptor Binding
Studies investigating the structure-activity relationships at the A2A adenosine receptor have revealed that the binding site exhibits a remarkable tolerance to distal structural modifications. Specifically, the binding affinity at A2A receptors appears relatively insensitive to structural changes occurring at the 2-position of the ligand. tradeindia.com This characteristic has been crucial in the design of various functionalized congeners, as it allows for the attachment of diverse reporter groups without significantly compromising the high-affinity binding to the receptor. indiamart.comtradeindia.com
Molecular modeling studies further support this observation. For instance, the extended substituent of PAPA-APEC at the C2-position is predicted to navigate the receptor's binding cavity with minimal steric hindrance, easily reaching the extracellular space. This structural flexibility at a distal site provides a rationale for the successful development of a wide array of this compound derivatives.
Competitive binding assays using [125I]this compound have provided quantitative insights into the binding affinities of various adenosine receptor ligands. The following table illustrates the inhibitory constants (Kᵢ) for selected compounds displacing [125I]this compound from A2A adenosine receptors in bovine brain membranes: tradeindia.com
| Compound | Kᵢ (nM) (A2A Receptor) |
| NECA | 51 |
| R-PIA | 1290 |
| Compound 6 | 9.1 |
| Compound 10 | 28.9 |
| Compound 16* | 62.2 |
*Note: Compounds 6, 10, and 16 refer to specific derivatives of APEC mentioned in the original research, demonstrating how modifications can influence binding affinity. Compound 10 is a biotin (B1667282) conjugate of APEC, and Compounds 11, 12, and 14 are potential irreversible inhibitors. tradeindia.com
Design and Evaluation of this compound Derivatives for Specific Applications
The inherent design flexibility of this compound and its parent compound APEC has facilitated the creation of specialized derivatives for various biochemical and pharmacological applications. These functionalized congeners serve as invaluable molecular probes for in-depth receptor characterization. indiamart.comtradeindia.com
Biotin-avidin technology is a powerful method for receptor isolation and histochemistry. A biotin conjugate of APEC (referred to as compound 10 in some studies) has been specifically synthesized for this purpose. tradeindia.com This biotinylated derivative demonstrated high selectivity for A2A receptors, exhibiting at least 350-fold selectivity. tradeindia.com The ability of such conjugates to bind with high affinity allows for the efficient capture and purification of A2A adenosine receptors from biological samples, aiding in the structural and functional analysis of the receptor.
For comprehensive receptor characterization, the development of irreversible inhibitors is crucial as they provide insights into the nature of the ligand-binding site and the receptor's molecular weight. Isothiocyanate-bearing affinity labels, derived from APEC, have been successfully synthesized and characterized as irreversible A2A adenosine receptor inhibitors. americanelements.comindiamart.com Examples include m-DITC-APEC and p-DITC-APEC, which incorporate meta- and para-phenylenediisothiocyanate groups, respectively. indiamart.comtradeindia.com
These derivatives have been shown to irreversibly inhibit A2A receptor binding in membranes from rabbit and bovine striatum, notably without affecting A1 receptors. americanelements.comindiamart.com The irreversible nature of their inhibition was confirmed by a reduction in the maximum binding capacity (Bmax) of the receptor for radioligands, with no change in the dissociation constant (Kd), suggesting a direct modification of the ligand binding site. americanelements.comindiamart.com This irreversible binding is particularly valuable for isolating receptor subunits and studying their molecular properties. nih.gov
Beyond biotin conjugates and irreversible inhibitors, a diverse array of functionalized congeners of this compound and APEC have been developed as molecular probes. These probes leverage different reporter groups to enable various detection and characterization methodologies. tradeindia.com
Radioactive Probes : this compound itself is frequently radioiodinated with iodine-125 (B85253) (125I-PAPA-APEC) to serve as a high-affinity radioligand for receptor binding assays and photoaffinity labeling experiments. nih.govamericanelements.comtradeindia.com This allows for the precise identification and characterization of A2A receptor subunits, revealing a molecular weight of approximately 45,000 Daltons in bovine striatum. americanelements.com
Spectroscopic Probes : Derivatives incorporating stable free radicals, such as tetramethyl-1-piperidinyloxy (TEMPO), have been prepared for spectroscopic detection methods. tradeindia.com
Fluorescent Labels : Fluorescently labeled congeners, such as FITC-APEC, have been developed to enable real-time studies of receptor dynamics and interactions using fluorescence-based techniques.
These molecular probes collectively provide a versatile toolkit for investigating the A2A adenosine receptor, facilitating detailed studies of its structure, function, and interactions within complex biological systems.
Emerging Research Frontiers and Methodological Innovations with Papa Apec
Integration of PAPA-APEC in Novel Adenosine (B11128) Receptor Assay Formats
The APEC scaffold is central to the development of sophisticated assay formats designed to probe adenosine receptor function with high precision. By modifying this core structure, researchers have created powerful tools for both in vitro and live-cell analysis.
One key application is in competitive radioligand binding assays. The iodinated form of this compound, ¹²⁵I-PAPA-APEC, serves as a high-affinity radioligand to characterize the A2A adenosine receptor. nih.gov Such assays are fundamental for determining the binding affinity and selectivity of new, uncharacterized compounds. In these formats, the displacement of ¹²⁵I-PAPA-APEC from the receptor by a test compound allows for the calculation of the compound's inhibition constant (Ki), a critical parameter in drug discovery.
Furthermore, the APEC scaffold has been integrated into fluorescence-based assays. A notable example is Alexa488-APEC, a fluorescent derivative created by linking a fluorophore to the APEC molecule. nih.gov This modification enables a range of novel assay formats:
Live-Cell Imaging: Alexa488-APEC allows for the direct visualization of A2A receptor dynamics in living cells, including processes like agonist-induced receptor internalization and trafficking through endosomal pathways. nih.govnih.gov
Functional Assays: The functionality of APEC derivatives can be confirmed through assays that measure downstream signaling events. For instance, stimulation of A2A receptors with Alexa488-APEC leads to a dose-dependent increase in cyclic AMP (cAMP) production and phosphorylation of the cAMP response element-binding protein (CREB). nih.govnih.gov These functional assays verify that the modified ligand retains its ability to activate the receptor's signaling cascade.
These innovative assays, built upon the APEC structure, provide a multi-faceted approach to studying receptor pharmacology, from basic binding characteristics to complex cellular dynamics.
Table 1: Binding Affinities (Ki) of APEC Derivatives at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
|---|---|---|---|
| This compound (iodinated) | - | 1.5 | - |
| Alexa488-APEC | > 10,000 | 149 ± 27 | 240 ± 160 |
Advancements in Molecular Imaging and Radioligand Development Leveraging this compound Scaffolds
Molecular imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive window into biochemical processes within a living organism. The development of specific radioligands is crucial for this technology, and the this compound scaffold is well-suited for this purpose.
A radioligand for PET imaging consists of three key components: a targeting molecule, a chelator, and a positron-emitting radionuclide. The this compound structure provides the targeting component, selectively binding to A2A adenosine receptors. The "PAPA" (p-aminophenylacetyl) portion of the molecule serves as a versatile linker, allowing for the attachment of a bifunctional chelator. This chelator can then securely hold a radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu).
The resulting radiolabeled this compound construct can be administered in trace amounts to visualize the density and distribution of A2A receptors in vivo. This has profound implications for:
Drug Development: PET imaging can be used to confirm that a new drug candidate reaches and engages with its target receptor in the brain or other organs. jpatholtm.org
Disease Diagnosis and Staging: The distribution of A2A receptors can change in various disease states, including neurodegenerative disorders and inflammation. PET imaging with a this compound-based radioligand could potentially be used as a biomarker for disease.
Understanding Pathophysiology: This technology allows researchers to study the role of A2A receptors in real-time in living models of disease.
The development of such imaging agents requires a careful balance of properties, including high receptor affinity and selectivity, appropriate lipophilicity to cross biological barriers like the blood-brain barrier, and favorable metabolic stability. The APEC scaffold provides a robust foundation for developing radioligands that meet these stringent criteria.
Table 2: Key Characteristics for PET Radioligand Suitability
| Characteristic | Importance in Radioligand Design | Relevance of this compound Scaffold |
|---|---|---|
| High Target Affinity | Ensures a strong signal from the target receptor over background noise. | This compound exhibits nanomolar affinity for the A2A receptor. nih.gov |
| High Selectivity | Prevents off-target binding that would obscure the specific signal. | Demonstrates clear selectivity for the A2A receptor subtype over others. nih.gov |
| Appropriate Lipophilicity | Needed to cross the blood-brain barrier for neurological imaging. | The scaffold can be chemically modified to optimize this property. |
| Capacity for Radiolabeling | Must be able to be stably and efficiently labeled with a positron-emitting isotope. | The "PAPA" moiety provides a conjugation site for various chelators. |
Contributions of this compound Research to the Understanding of Adenosine Receptor Pharmacology
The application of tools derived from the this compound scaffold has significantly deepened the scientific understanding of adenosine receptor pharmacology. These contributions span from the molecular to the systemic level.
At the molecular level, ¹²⁵I-PAPA-APEC was instrumental in identifying the A2A receptor binding subunit as a 45-kDa protein, distinguishing it from the 38-kDa A1 receptor subunit. nih.gov This provided concrete biochemical evidence of the distinct nature of these receptor subtypes.
Functional studies using this compound and its derivatives have confirmed its role as a full A2A agonist. It stimulates adenylate cyclase to produce cAMP in a dose-dependent manner, mimicking the action of the endogenous ligand adenosine. nih.gov This validates its use as a pharmacological tool to probe the Gs protein-coupled signaling pathway associated with the A2A receptor. mdpi.cominnoprot.com
Furthermore, live-cell imaging studies with fluorescent APEC derivatives have provided direct visual evidence of agonist-dependent receptor dynamics. Upon stimulation, A2A receptors are observed to internalize from the cell surface into early endosomes via a clathrin-dependent mechanism. nih.govnih.gov This ability to trace receptor movement in real-time has been crucial for understanding the mechanisms that regulate receptor signaling and desensitization.
Collectively, research utilizing this compound has helped to:
Biochemically define the physical properties of the A2A receptor.
Functionally characterize the A2A agonist signaling cascade.
Spatially and temporally resolve the processes of receptor trafficking and regulation.
These insights are fundamental to the broader field of G protein-coupled receptor (GPCR) biology and inform the development of therapeutics that target these ubiquitous signaling proteins. researchgate.net
Future Directions in the Design of Selective Adenosine Receptor Ligands
The success of the this compound scaffold provides a blueprint for the future design of even more sophisticated and selective adenosine receptor ligands. Several key frontiers are being explored.
One major challenge is overcoming species-dependent differences in ligand affinity. nih.gov A compound that is highly selective for a human receptor subtype may show different properties in preclinical animal models. Future design efforts will focus on targeting highly conserved regions of the receptor binding pocket to create ligands with more consistent cross-species pharmacology.
Another direction is the development of ligands with unique signaling properties. This includes "biased agonists" that preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin signaling). Such ligands could offer more targeted therapeutic effects with fewer side effects. The phenomenon of GPCR dimerization, where receptors pair up to alter their pharmacological behavior, is another area of intense research that will influence future ligand design. nih.gov
Computational methods are also playing an increasingly important role. Evolutionary algorithms and machine learning models can be used to design novel chemical scaffolds from scratch, optimized for selectivity against a panel of adenosine receptor subtypes. researchgate.net These de novo design approaches can explore a much wider chemical space than traditional medicinal chemistry.
Finally, the modular nature of the this compound scaffold can be leveraged further. By changing the targeting moiety, the linker, or the chelator, a wide array of probes can be created for different imaging modalities (e.g., SPECT, MRI) or for "theranostic" applications, where a single agent can be used for both diagnosis and targeted radiotherapy.
Table 3: Future Strategies in Adenosine Ligand Design
| Strategy | Objective | Potential Impact |
|---|---|---|
| Targeting Conserved Residues | Improve cross-species consistency of ligand binding. | More reliable translation of preclinical findings to clinical trials. |
| Biased Agonism | Selectively activate specific downstream signaling pathways. | Therapeutics with improved efficacy and reduced side effects. |
| Computational De Novo Design | Discover novel chemical scaffolds with high selectivity. researchgate.net | Expansion of the chemical toolkit for probing adenosine receptors. |
| Theranostics | Combine diagnostic imaging and targeted therapy in a single agent. | Personalized medicine approaches for diseases involving adenosine receptors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
